molecular formula C15H14F6N2O4 B2746382 N'-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide CAS No. 477872-37-0

N'-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

Cat. No.: B2746382
CAS No.: 477872-37-0
M. Wt: 400.277
InChI Key: ZLXYQGZMELCGRT-UHFFFAOYSA-N
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Description

“N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide” is a complex organic compound. It contains a benzenecarbohydrazide core, which is substituted with cyclopropylcarbonyl and 2,2,2-trifluoroethoxy groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoroethoxylated compounds can be synthesized via rhodium-catalyzed oxidation and trifluoroethoxylation of certain substrates .

Scientific Research Applications

Synthesis and Structural Studies

  • Cyclopropyl-substituted Compounds : Research on cyclopropyl-substituted compounds highlights the synthesis and potential applications of these molecules in various fields, including materials science and medicinal chemistry. Cyclopropanecarboxylic acid chlorides react with tris(trimethylsilyl)phosphane to form products that undergo silylic rearrangement, yielding phosphaalkenes with potential for further chemical manipulation and study in catalysis or as intermediates in organic synthesis (Kostitsyn et al., 1994).

  • Polymerization of Cyclic Monomers : The radical polymerization of cyclic monomers to produce crosslinked polymers demonstrates the utility of cyclopropyl and other cyclic groups in developing new materials with unique properties. This research could be relevant for understanding the polymerization potential of compounds containing cyclopropyl groups or similar structures (Moszner et al., 1999).

Catalysis and Organic Synthesis

  • Catalytic Activity in Organic Synthesis : The study of catalytic activities in organic synthesis, including the aerobic oxidation of alkylaromatics, highlights the role of specific catalysts in enhancing the efficiency of chemical reactions. This research could inform the development of new catalytic systems using compounds with similar structures or functional groups (Petroselli et al., 2014).

Photochemistry and Material Science

  • Photochemistry and Reactive Intermediates : Research on the photochemical generation of reactive intermediates, such as didehydrodibenzo[a,e][8]annulenes, could provide insights into the photoreactivity of complex organic compounds, including those with multiple functional groups or cyclic structures. This area of study has implications for material science, synthetic chemistry, and the development of photoreactive materials (Sutton & Popik, 2016).

Mechanism of Action

Target of Action

The compound N’-Cyclopropanecarbonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, also known as CDS1_001657 or N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, primarily targets AURKA (Aurora Kinase A) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These proteins play crucial roles in cell division and angiogenesis, respectively, and are often overexpressed in cancer cells .

Mode of Action

This compound interacts with its targets by forming a hydrogen bond with specific residues in the target proteins . For instance, the bridging -NH group forms a hydrogen bond with Glu 260 of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of AURKA and VEGFR-2 affects multiple biochemical pathways. The primary pathway affected is the cell cycle regulation pathway , where AURKA plays a key role. Its inhibition leads to cell cycle arrest, preventing the uncontrolled cell division characteristic of cancer cells . Additionally, the inhibition of VEGFR-2 disrupts the VEGF signaling pathway , which is crucial for angiogenesis. This disruption prevents the formation of new blood vessels, starving the tumor of nutrients .

Pharmacokinetics

It is noted that most of the synthesized compounds obeyLipinski’s rule of five , which suggests good bioavailability

Result of Action

The result of the compound’s action is a significant decrease in the growth and proliferation of cancer cells. In vitro studies using a human glioblastoma cancer cell line (LN229) showed that the compound had cytotoxic and apoptotic effects, with IC50 values ranging from 6.43 to 12.16 g/mL for different derivatives .

Action Environment

Properties

IUPAC Name

N'-(cyclopropanecarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F6N2O4/c16-14(17,18)6-26-9-3-4-11(27-7-15(19,20)21)10(5-9)13(25)23-22-12(24)8-1-2-8/h3-5,8H,1-2,6-7H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXYQGZMELCGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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